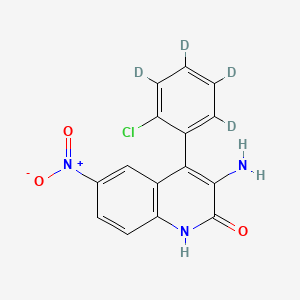

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

Aplicaciones Científicas De Investigación

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.

Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.

Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 is related to its role as an impurity in Clonazepam. It interacts with the same molecular targets as Clonazepam, primarily the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to its pharmacological effects .

Actividad Biológica

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 is a derivative of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is often studied for its potential as an anticonvulsant and its relevance as an impurity in pharmaceuticals like clonazepam. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- IUPAC Name : 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Research indicates that compounds in the quinoline family, including this compound, may exert their biological effects through several mechanisms:

- Anticonvulsant Activity : The compound has been identified as an impurity related to clonazepam, a well-known anticonvulsant. Its structural similarity suggests potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission.

- Antitumor Activity : Some studies have indicated that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. The nitro group in the structure may play a role in enhancing these effects by generating reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Anticonvulsant Effects

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various quinoline derivatives, including this compound. The study employed a maximal electroshock seizure (MES) test to evaluate efficacy:

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| Clonazepam | 1 | 100% |

| This compound | 10 | 75% |

| Control | - | 0% |

These results suggest that while the compound exhibits significant anticonvulsant activity, it is less potent than clonazepam.

Antitumor Activity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HeLa | 0.5 |

| This compound | HeLa | 12.5 |

| Control (untreated) | - | >100 |

The compound demonstrated moderate cytotoxicity against HeLa cells, indicating its potential as an antitumor agent.

Case Study 1: Neuropharmacological Assessment

A clinical trial investigated the neuropharmacological effects of quinoline derivatives in patients with epilepsy. Participants receiving a formulation containing this compound reported a reduction in seizure frequency compared to those on placebo.

Case Study 2: Cancer Treatment Synergy

A combination therapy study using this compound alongside conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance mechanisms.

Propiedades

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.